molecular formula C6H6Cl2N2 B1449885 (4,6-Dichloropyridin-2-YL)methanamine CAS No. 1060815-16-8

(4,6-Dichloropyridin-2-YL)methanamine

Cat. No. B1449885
CAS RN: 1060815-16-8
M. Wt: 177.03 g/mol
InChI Key: MLZPDLJHFHXQHI-UHFFFAOYSA-N
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Description

“(4,6-Dichloropyridin-2-YL)methanamine” is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol. It is related to other compounds such as “(6-chloropyridin-2-yl)methanamine” and "(4-chloropyridin-2-yl)methanamine" .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

(4,6-Dichloropyridin-2-YL)methanamine: is utilized in the synthesis of novel pyrimidine derivatives. These derivatives are designed and synthesized to evaluate their biological activities, particularly their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6). The compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for creating libraries of heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Chemical Biology

Researchers in chemical biology employ (4,6-Dichloropyridin-2-YL)methanamine to construct novel heterocyclic compound libraries. These libraries are crucial for discovering compounds with new biological activities and for understanding the molecular basis of their action .

Material Science

The compound finds application in material science, particularly in the development of biomedical materials, electronic materials, and energy materials. Its role in the synthesis of complex molecules can lead to advancements in these areas.

Pharmacology

In pharmacology, (4,6-Dichloropyridin-2-YL)methanamine is used to explore the therapeutic potential of new compounds. Its derivatives are tested for a variety of pharmacological effects, which could lead to the development of new drugs .

Drug Discovery

This compound is integral to the drug discovery process, especially in the design of drugs targeting specific biological pathways. Its derivatives can be screened for activity against a range of diseases, aiding in the identification of promising drug candidates .

Biochemistry

In biochemistry, (4,6-Dichloropyridin-2-YL)methanamine contributes to the study of enzyme-substrate interactions. It can be used to modify enzymes or substrates, thereby altering their activity and studying the resulting effects .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a reagent or a precursor for developing analytical methods. It may help in the detection and quantification of various biological and chemical substances .

Safety and Hazards

The safety data sheet for a related compound, “(6-chloropyridin-2-yl)methanamine”, indicates that it is toxic if swallowed and can cause skin irritation. Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(4,6-dichloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZPDLJHFHXQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297497
Record name 4,6-Dichloro-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dichloropyridin-2-YL)methanamine

CAS RN

1060815-16-8
Record name 4,6-Dichloro-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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